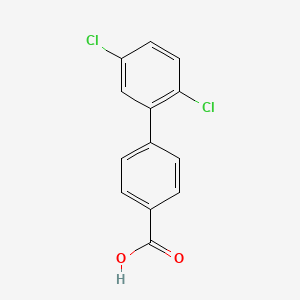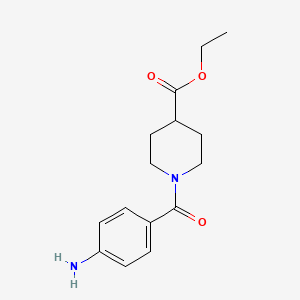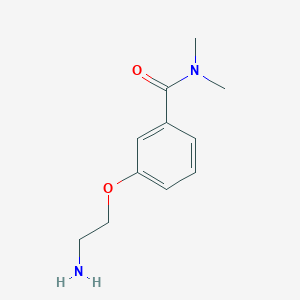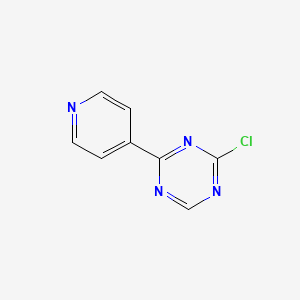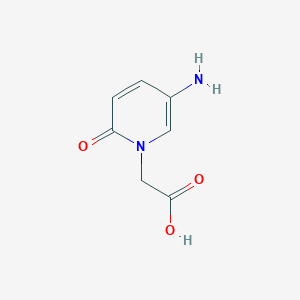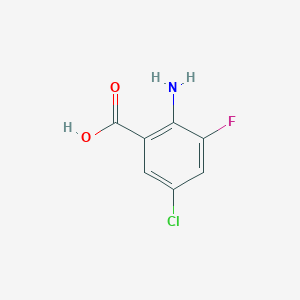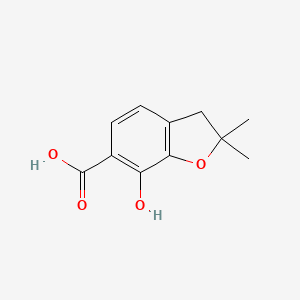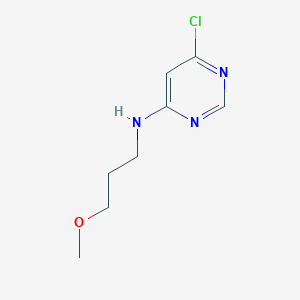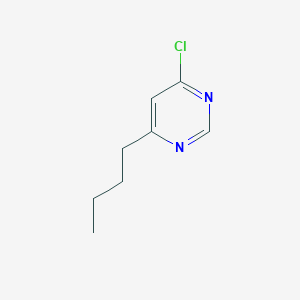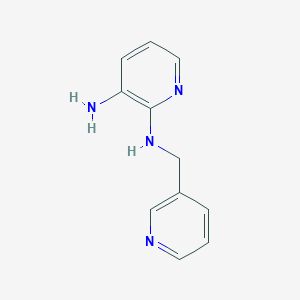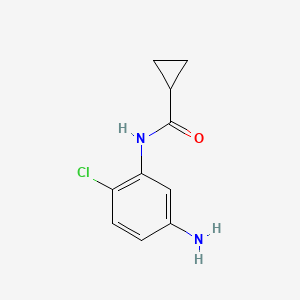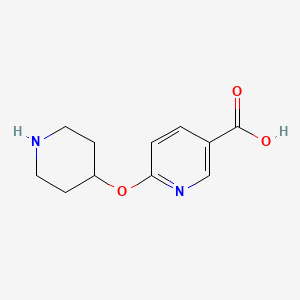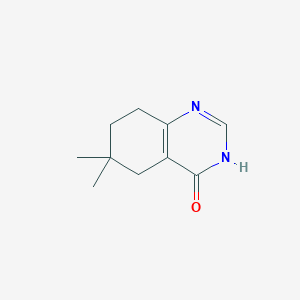
6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Descripción general
Descripción
Synthesis Analysis
There are related compounds such as 2-(Chloromethyl)-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4-ol12 and 2-mercapto-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4-ol3 available for purchase, which suggests that there may be established methods for synthesizing these compounds. However, specific synthesis methods for “6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one” were not found.Aplicaciones Científicas De Investigación
1. Antihypertensive and Vasodilator Properties
- Compounds similar to 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one have shown potential as antihypertensive agents due to their vasodilatory effects. For instance, compounds in the related series, like trequinsin, have demonstrated significant blood pressure lowering properties in both anesthetized normotensive cats and conscious spontaneously hypertensive rats. These compounds, characterized by their ability to dilate arterioles, also exhibit potent inhibition of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
2. Antiulcer and Antisecretory Effects
- Derivatives of 5,6,7,8-tetrahydroquinoline, a compound structurally related to 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one, have been tested for their antisecretory and antiulcer activities. These compounds show a different structure-activity relationship compared to their thioamide counterparts, suggesting unique modes of action for these thioureas (Beattie et al., 1977).
3. Cancer Research and Tumor Imaging
- Analogues of 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one, like PD153035, have been used in cancer research, particularly in studying the inhibition of epidermal growth factor receptor tyrosine kinase. The biodistribution of these compounds, labeled with radioactive markers, has been assessed for potential applications in tumor imaging using positron emission tomography (PET) (Fredriksson et al., 1999).
4. Novel Tubulin-Binding Tumor-Vascular Disrupting Agents
- Some analogues, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have exhibited promising anticancer properties. These compounds not only inhibit tumor cell proliferation and induce apoptosis but also disrupt tumor vasculature, acting as tumor-vascular disrupting agents (tumor-VDAs). They represent a novel class of tubulin-binding agents targeting established blood vessels in tumors (Cui et al., 2017).
5. Treatment of Allergic Asthma
- Compounds like 4-(3',5'-Dibromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline (WHI-P97), an inhibitor of Janus kinase (JAK)-3, have shown potential in treating allergic asthma. These compounds inhibit leukotriene synthesis in mast cells, significantly reducing eosinophil recruitment to the airway and preventing the development of airway hyper-responsiveness, suggesting their utility in asthma treatment and prevention (Malaviya et al., 2000).
Safety And Hazards
The safety and hazards of “6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one” are not readily available. However, as with all chemicals, it’s important to handle them with care and use appropriate safety measures.
Propiedades
IUPAC Name |
6,6-dimethyl-3,5,7,8-tetrahydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)4-3-8-7(5-10)9(13)12-6-11-8/h6H,3-5H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGUWCZFILHUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
CAS RN |
1256784-26-5 | |
| Record name | 6,6-dimethyl-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
